molecular formula C19H19NO4 B557524 Fmoc-L-beta-homoalanine CAS No. 193954-26-6

Fmoc-L-beta-homoalanine

Cat. No.: B557524
CAS No.: 193954-26-6
M. Wt: 325,36 g/mole
InChI Key: LYMLSPRRJWJJQD-LBPRGKRZSA-N
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Description

Fmoc-L-beta-homoalanine: is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates. It is primarily used as a building block for solid-phase peptide synthesis due to its ability to form stable amide bonds . The compound has a molecular formula of C₁₉H₁₉NO₄ and a molecular weight of 325.37 g/mol .

Biochemical Analysis

Biochemical Properties

Fmoc-L-beta-homoalanine interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily protective, preventing the amine from reacting with other substances during synthesis .

Cellular Effects

It is known that the Fmoc group is stable under certain conditions, which allows it to protect amines during biochemical reactions . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a protecting group for amines. It forms a carbamate when it reacts with an amine, protecting the amine from reacting with other substances during synthesis . This can influence enzyme activity, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability of this compound allows it to effectively protect amines over time in laboratory settings

Metabolic Pathways

This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors

Transport and Distribution

It is likely that its transport and distribution are influenced by its role as a protecting group for amines and its involvement in peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found in areas of the cell where such synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoalanine involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Fmoc-L-beta-homoalanine is unique due to its beta-amino acid structure, which provides different conformational properties compared to alpha-amino acids. This makes it valuable for creating peptides with unique structural and functional characteristics .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMLSPRRJWJJQD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941092
Record name 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193954-26-6
Record name 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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